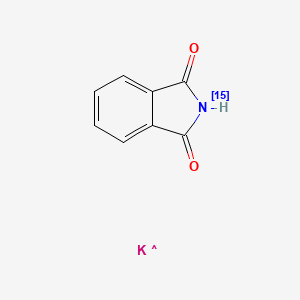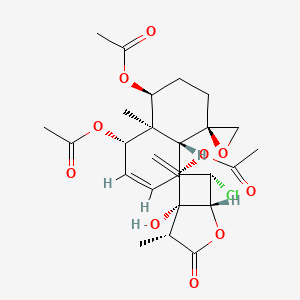
Junceellolide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Junceellolide C is a natural product found in the gorgonian corals Dichotella gemmacea and Junceella fragilis. It belongs to the class of briarane-type diterpenoids, which are known for their complex structures and diverse biological activities . This compound has garnered attention for its potential anti-hepatitis B virus (HBV) activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Junceellolide C involves multiple steps, including the formation of a γ-lactone fused to a bicyclo[8.4.0] ring system. The synthetic route typically starts with the extraction of the compound from the gorgonian coral using solvents like acetone and methanol . The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
Analyse Chemischer Reaktionen
Types of Reactions
Junceellolide C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Junceellolide C exerts its effects by inhibiting the transcription of covalently closed circular DNA (cccDNA) in HBV-infected cells. This inhibition leads to a reduction in HBV DNA replication and a decrease in the levels of HBV RNA . The molecular targets and pathways involved in this mechanism include the inhibition of RNA polymerase and other transcriptional regulators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Junceellolide C is part of a family of briarane-type diterpenoids, which include compounds like:
- Junceellolide A
- Junceellolide B
- Junceellolide D
- Praelolide
- Juncin ZI
Uniqueness
What sets this compound apart from its analogs is its specific anti-HBV activity. While other briarane-type diterpenoids also exhibit biological activities, this compound’s ability to inhibit HBV DNA replication and reduce HBV RNA levels makes it particularly valuable for antiviral research .
Eigenschaften
Molekularformel |
C26H33ClO10 |
|---|---|
Molekulargewicht |
541.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate |
InChI |
InChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7-/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
GTHKEJRKRGQZPU-PWOPPRJBSA-N |
Isomerische SMILES |
C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@]([C@H](CC[C@]34CO4)OC(=O)C)([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)C)OC(=O)C)O |
Kanonische SMILES |
CC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




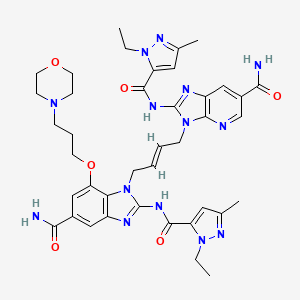
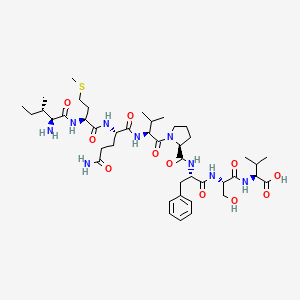
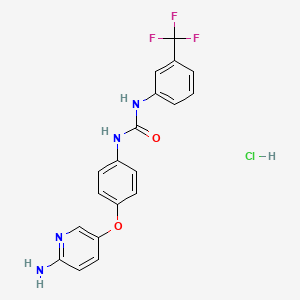
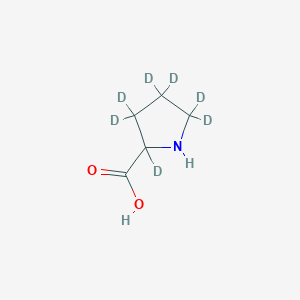
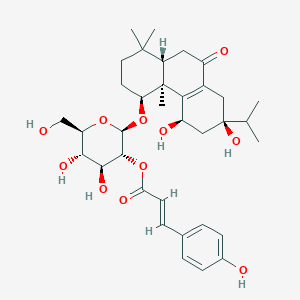
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
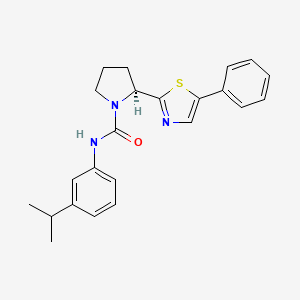
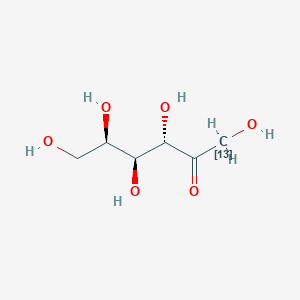

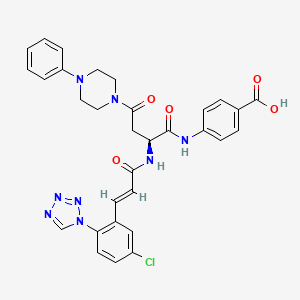
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)
